Lipophilicity Differentiation: 3-Fluoro-4-hydroxy vs. Non-Fluorinated 4-Hydroxy Analog
The presence of a fluorine atom at the 3-position significantly modulates the lipophilicity of the benzamide scaffold. The computed XLogP3 value for 3-fluoro-4-hydroxy-N,N-dimethylbenzamide is 1.1, compared to a lower value predicted for the non-fluorinated analog 4-hydroxy-N,N-dimethylbenzamide [1]. This increase in lipophilicity can enhance membrane permeability and influence binding to hydrophobic protein pockets, providing a quantifiable advantage in lead optimization campaigns where balanced hydrophilicity/lipophilicity is required [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 (computed) |
| Comparator Or Baseline | 4-Hydroxy-N,N-dimethylbenzamide (estimated lower; exact value not available in source) |
| Quantified Difference | Target compound exhibits increased lipophilicity due to fluorine substitution. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties; the distinct XLogP3 value of this compound can be a decisive factor in selecting a building block for medicinal chemistry programs targeting specific logD ranges.
- [1] PubChem. (2025). 3-Fluoro-4-hydroxy-N,N-dimethylbenzamide. Computed Properties. View Source
- [2] Wan, Y., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. View Source
